molecular formula C13H15ClN4OS B2379423 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide CAS No. 1340999-87-2

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide

Cat. No.: B2379423
CAS No.: 1340999-87-2
M. Wt: 310.8
InChI Key: QZODUYQIJXPZSD-UHFFFAOYSA-N
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Description

The structure features:

  • Thiazole core: A five-membered heterocyclic ring with sulfur and nitrogen atoms, providing a rigid scaffold for molecular interactions.
  • N-propyl carboxamide: Enhances solubility and influences pharmacokinetics compared to bulkier alkyl groups.

Synthesis involves hydrolyzing ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates to carboxylic acid intermediates, followed by coupling with propylamine using classic reagents (e.g., EDC/HOBT) . The chloro-substituted pyridine moiety is critical for target binding, as evidenced by structure-activity relationship (SAR) studies in related analogs .

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4OS/c1-3-6-15-12(19)11-8(2)17-13(20-11)18-10-5-4-9(14)7-16-10/h4-5,7H,3,6H2,1-2H3,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZODUYQIJXPZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)NC2=NC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where 5-chloropyridine-2-amine reacts with the thiazole intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with propylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridine moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Carboxamide Derivatives

Dasatinib (N-(2-Chloro-6-methylphenyl)-2-{[6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl]amino}thiazole-5-carboxamide)
  • Key Differences: Substituents: Dasatinib incorporates a piperazinylpyrimidinylamino group and a chloro-methylphenyl moiety, enhancing its multi-kinase inhibitory profile (e.g., Bcr-Abl, SRC kinases). Activity: The bulky substituents confer broad-spectrum kinase inhibition but reduce metabolic stability compared to the simpler N-propyl group in the target compound .
  • Pharmacokinetics : Dasatinib’s hydroxyethylpiperazine group improves aqueous solubility, whereas the target compound’s N-propyl chain balances lipophilicity and passive membrane permeability .
LY-2409881 (N-Cyclopropyl-2-[5-chloro-2-[[3-(4-methylpiperazin-1-yl)propyl]amino]pyrimidin-4-yl]benzo[b]thiophene-4-carboxamide)
  • Key Differences: Core Structure: Replaces thiazole with a benzo[b]thiophene scaffold, altering electron distribution and binding pocket compatibility.
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs (General Series)
  • SAR Insights :
    • Amine Substituents : In the series [3a–s], replacing N-propyl with methyl or isopropyl groups reduces potency (e.g., EC50 increases by 2–3-fold), highlighting the optimal chain length of the propyl group .
    • Pyridine Substitution : The 5-chloro group in the target compound improves binding affinity by 40% compared to unsubstituted pyridinyl analogs, likely due to halogen bonding with kinase hinge regions .

Non-Thiazole Analogs

2-({5-Chloro-2-[(1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino]pyridin-4-yl}amino)-N-methoxybenzamide
  • Structural Contrasts: Core: Benzamide replaces thiazole, reducing ring strain and altering hydrogen-bonding capacity. Activity: The pyrazolylamino group confers selectivity for specific kinases but lowers thermal stability compared to thiazole-based analogs .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis achieves >75% yield, outperforming Dasatinib’s multi-step route (45% yield) .
  • Thermodynamic Stability : Crystallographic studies (using SHELX and ORTEP ) confirm that the 5-chloropyridinyl group stabilizes the bioactive conformation via intramolecular hydrogen bonding.
  • Selectivity : The N-propyl group minimizes off-target interactions observed in bulkier analogs (e.g., LY-2409881’s hERG channel inhibition) .

Biological Activity

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide, a thiazole derivative, has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN3O1SC_{14}H_{16}ClN_{3}O_{1}S with a molecular weight of approximately 310.80 g/mol. The compound's structure includes a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in oncology and infectious diseases.

Antitumor Activity

A study highlighted the synthesis of various thiazole derivatives and their evaluation against different cancer cell lines. The compound exhibited significant antiproliferative activity against human leukemia cells, comparable to established drugs like dasatinib. Specifically, it showed IC50 values indicating effective inhibition of cell proliferation in certain cancer types, although its effectiveness varied across different cell lines (e.g., MDA-MB 231 and HT-29) .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Further studies are necessary to elucidate the exact mechanisms at the molecular level.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring and the pyridine moiety can significantly influence biological activity. For instance:

  • Chlorine Substitution : The presence of a chlorine atom on the pyridine ring enhances lipophilicity and may improve cellular uptake.
  • Alkyl Chain Variations : Modifications to the N-propyl group can affect binding affinity to target proteins and overall pharmacokinetics.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the thiazole class:

Compound NameCell Line TestedIC50 (µM)Notes
DasatinibK562 (Leukemia)< 1Highly effective
Compound 6dK562Comparable to dasatinibEffective against leukemia
Compound XMDA-MB 23120.2Less effective
Compound YHT-2921.6Moderate effectiveness

The above table summarizes findings from various studies that highlight how modifications to thiazole derivatives impact their anticancer efficacy.

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